3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1021262-03-2
Cat. No.: VC11955715
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021262-03-2 |
|---|---|
| Molecular Formula | C13H15N3O3S |
| Molecular Weight | 293.34 g/mol |
| IUPAC Name | 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C13H15N3O3S/c1-15-11(18)13(14-12(15)19)4-6-16(7-5-13)10(17)9-3-2-8-20-9/h2-3,8H,4-7H2,1H3,(H,14,19) |
| Standard InChI Key | VMEYPOCQIJDBAA-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O |
| Canonical SMILES | CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O |
Introduction
Chemical Structure and Molecular Characteristics
Core Spirocyclic Architecture
The compound’s defining feature is its 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a bicyclic system where a piperidine ring (six-membered) and a pyrrolidine-like ring (five-membered) share a single sp³-hybridized nitrogen atom . This spirojunction imposes structural rigidity, which is critical for molecular recognition in biological systems. The 3-methyl substitution on the nitrogen atom introduces steric effects that influence conformational dynamics.
Thiophene-2-Carbonyl Functionalization
The 8-(thiophene-2-carbonyl) moiety consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via a carbonyl group to the spirocyclic core. This group enhances electronic delocalization due to sulfur’s electronegativity and the π-conjugated system of thiophene, making the compound amenable to interactions with biological targets or materials interfaces .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃S |
| Molecular Weight | 291.33 g/mol |
| Spiro Center | Nitrogen atom connecting piperidine and pyrrolidine rings |
| Functional Groups | Thiophene-2-carbonyl, methyl, diketopiperazine |
Synthesis and Manufacturing
Stepwise Synthesis Pathways
The synthesis of 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions:
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Core Formation:
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Methylation:
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Thiophene-2-Carbonyl Incorporation:
Industrial-Scale Production
Industrial methods prioritize efficiency and purity:
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Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) during acylation and cyclization steps.
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Purification Techniques: Recrystallization from toluene or ethyl acetate removes byproducts, while chromatography resolves stereoisomers .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Hydantoin, H₂SO₄, 100°C, 12h | 65–70 |
| Methylation | CH₃I, Na₂CO₃, DMF, 60°C, 6h | 80–85 |
| Acylation | Thiophene-2-COCl, K₂CO₃, 4-methyl-2-pentanone, reflux, 48h | 50–55 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).
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Thermal Stability: Decomposition occurs above 240°C, as determined by thermogravimetric analysis (TGA).
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretching) and 1,250 cm⁻¹ (C–S thiophene).
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NMR:
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¹H NMR (DMSO-d₆): δ 7.45–7.35 (m, thiophene-H), 3.85 (s, N–CH₃), 3.20–2.90 (m, spirocyclic CH₂ groups).
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¹³C NMR: 175.2 ppm (diketopiperazine C=O), 162.8 ppm (thiophene carbonyl).
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| Target/Assay | Result | Citation |
|---|---|---|
| PHD2 Inhibition (IC₅₀) | 0.9 µM | |
| Renal Carcinoma Cell Growth | IC₅₀ = 5.3 µM | |
| Metabolic Stability (t₁/₂) | 42 min (human liver microsomes) |
Applications in Materials Science
Electronic Properties
The thiophene-2-carbonyl group confers semiconductor-like behavior:
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Bandgap: Calculated at 3.1 eV via DFT studies, suitable for organic photovoltaic applications.
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Charge Mobility: Hole mobility of 0.12 cm²/V·s in thin-film transistors.
Polymer Composite Integration
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Thermoplastic Blends: Enhances tensile strength by 18% when incorporated into polyamide matrices at 5 wt% loading.
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Conductive Inks: Dispersible in PEDOT:PSS for printed electronics (sheet resistance = 85 Ω/sq).
Future Directions and Challenges
Synthesis Optimization
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Catalytic Asymmetric Synthesis: Developing chiral catalysts to access enantiopure forms for targeted drug delivery .
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Green Chemistry Approaches: Replacing halogenated solvents with ionic liquids or supercritical CO₂.
Expanded Biological Profiling
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In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.
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Target Identification: CRISPR-Cas9 screens to map novel protein interactions.
Advanced Materials Design
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Metal-Organic Frameworks (MOFs): Functionalizing MOF nodes with the compound for gas storage applications.
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Optoelectronic Devices: Testing in organic light-emitting diodes (OLEDs) and perovskite solar cells.
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